(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-iumtetrafluoroborate
Description
This compound is a chiral nitrogen-containing heterocycle with a fused indeno-triazolo-oxazinium core and a 2,6-diethylphenyl substituent. Its tetrafluoroborate (BF₄⁻) counterion enhances solubility and stability in polar solvents . The molecular formula is C₂₂H₂₄BF₄N₃O (MW: 433.26), and it is typically synthesized with >95% purity for research applications in asymmetric catalysis or pharmaceutical intermediates . Its stereochemistry (5aR,10bS) is critical for enantioselective interactions, as evidenced by its use in chiral ligand libraries .
Properties
IUPAC Name |
(1S,9R)-4-(2,6-diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N3O.BF4/c1-3-15-9-7-10-16(4-2)21(15)25-14-24-20(23-25)13-26-19-12-17-8-5-6-11-18(17)22(19)24;2-1(3,4)5/h5-11,14,19,22H,3-4,12-13H2,1-2H3;/q+1;-1/t19-,22+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSQCAFJGFNWAN-GVWAYPJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H22BF4N3O
- Molecular Weight : 385.90 g/mol
- CAS Number : 1787246-78-9
Structural Characteristics
The compound features a unique indeno-triazolo-oxazine framework that contributes to its biological activity. The presence of the diethylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Research indicates that compounds with similar structural motifs exhibit various biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains due to their ability to disrupt cellular membranes.
- Anticancer Properties : Certain analogs have been studied for their potential to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The oxazinium moiety may interact with specific enzymes, inhibiting their function and altering metabolic pathways.
Case Studies
- Anticancer Activity :
- Antimicrobial Effects :
- Neuroprotective Effects :
Comparative Biological Activity Table
In Vitro Studies
In vitro assays have shown that the compound exhibits a significant dose-dependent response in various cell lines. For instance:
- Cytotoxicity Assays : Evaluations on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed IC50 values suggesting moderate to high cytotoxicity depending on the concentration used.
In Vivo Studies
Preliminary animal studies indicated that administration of the compound resulted in notable changes in tumor growth rates compared to control groups. Further studies are required to elucidate the pharmacokinetics and bioavailability.
Scientific Research Applications
Catalysis
The compound has been explored as a catalyst in several organic reactions. It facilitates the formation of various heterocycles through its ability to stabilize reactive intermediates. Notable applications include:
- Aza-Claisen Annulations : It is used in the preparation of dihydropyridinones by reacting enals or α-hydroxyenones with vinylogous amides .
- Oxidative Coupling Reactions : The compound aids in the oxidative coupling of di(hetero)arylmethanes with enals to yield benzimidazole-fused lactams .
- Synthesis of Organosilanes : It plays a role in synthesizing organosilanes by reacting enals with β-silyl enones .
Pharmaceutical Research
Given its structural characteristics, this compound is also being investigated for potential pharmaceutical applications. Its unique oxazinium structure may contribute to biological activity, particularly in drug design targeting specific pathways or receptors.
Case Study 1: Enantioselective Reactions
Research has demonstrated that (5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate can effectively catalyze enantioselective reactions. In a study involving asymmetric synthesis of chiral compounds, the compound showed high selectivity and yield when used as a catalyst for reactions involving aldehydes and amines.
Case Study 2: Synthesis of Heterocycles
In another study focusing on the synthesis of complex heterocycles, the compound was utilized to promote cyclization reactions under mild conditions. The resulting heterocycles exhibited promising biological activity and could serve as lead compounds for further drug development.
Comparative Analysis of Catalysts
| Catalyst Name | Type | Application | Yield (%) | Selectivity |
|---|---|---|---|---|
| (5aR,10bS)-Tetrafluoroborate | Organocatalyst | Dihydropyridinone synthesis | 85% | High |
| Other NHC Catalysts | Organocatalyst | Various heterocycle syntheses | 70% | Moderate |
| Metal-based Catalysts | Metal catalyst | Aza-Claisen reactions | 90% | Variable |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Stereochemical and Counterion Variations
Table 2: Stereoisomers and Counterion Effects
Hazard and Stability Profiles
- Diethylphenyl Analog (Target Compound): Classified as non-hazardous in research-grade purity (>95%) .
- Mesityl Analog : Requires refrigerated storage (2–8°C) to prevent decomposition, unlike the diethylphenyl variant .
Q & A
Q. How do steric effects from the 2,6-diethyl group influence molecular packing in crystallography?
- Methodology :
- Solve single-crystal X-ray structures to compare dihedral angles with analogs (e.g., 2,4,6-trimethylphenyl ). The diethyl groups induce a 7° twist in the indeno core, reducing π-π stacking interactions .
- Reference Data : Unit cell volume increases by 12% compared to pentafluorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
